

CAS number 28059-24-7 properties

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	<i>methyl 5,6-dimethoxy-1H-indole-2-carboxylate</i>
CAS No.:	28059-24-7
Cat. No.:	B1309492

[Get Quote](#)

An In-Depth Technical Guide to **Methyl 5,6-dimethoxy-1H-indole-2-carboxylate** (CAS No. 28059-24-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of **Methyl 5,6-dimethoxy-1H-indole-2-carboxylate** (CAS No. 28059-24-7), a pivotal heterocyclic intermediate in medicinal chemistry and organic synthesis. We will move beyond a simple recitation of data points to explore the compound's structural significance, reactivity, and its strategic role as a versatile building block for creating complex molecular architectures. This document details its physicochemical properties, synthesis methodologies, and robust analytical characterization protocols. Furthermore, we contextualize its application within the drug discovery workflow, highlighting its utility in developing novel therapeutics, particularly those with potential antimitotic activity.[1] The synthesis and modification of this indole derivative are central to structure-activity relationship (SAR) studies aimed at optimizing drug candidates.[2]

Core Molecular Identity and Physicochemical Properties

Methyl 5,6-dimethoxy-1H-indole-2-carboxylate is an indole derivative whose utility is fundamentally derived from its unique electronic and structural characteristics.[1] The bicyclic indole core, consisting of a fused benzene and pyrrole ring, is substituted with two electron-donating methoxy groups at the C5 and C6 positions and a methyl ester at the C2 position.[1] This specific arrangement profoundly influences its chemical behavior and reactivity.[1]

The electron-rich nature conferred by the methoxy groups significantly activates the indole ring, making it highly susceptible to electrophilic substitution reactions, a key feature exploited in synthetic chemistry.[1]

Caption: Chemical structure of the title compound.

Table 1: Physicochemical and Identification Data

Property	Value	Source
CAS Number	28059-24-7	[1]
Molecular Formula	C ₁₂ H ₁₃ NO ₄	[1]
Molecular Weight	235.24 g/mol	[1]
IUPAC Name	methyl 5,6-dimethoxy-1H-indole-2-carboxylate	[1]
Canonical SMILES	<chem>COC1=C(C=C2C(=C1)C=C(N2)C(=O)OC)OC</chem>	[1]
InChI Key	SBCKSKZNFJUHAQ-UHFFFAOYSA-N	[1]
Exact Mass	235.084458 Da	[1]

Synthesis and Chemical Reactivity

The compound serves as a critical intermediate, and its synthesis is a key step in the development of more complex molecules.^[1] Understanding its synthesis and subsequent reactivity is paramount for its effective utilization.

Synthetic Methodologies

Several methods are employed for the synthesis of **Methyl 5,6-dimethoxy-1H-indole-2-carboxylate**. A prominent and powerful technique is the Hemetsberger-Knittel indole synthesis.^[1]

- **Causality of the Method:** This reaction is chosen for its efficiency in constructing the indole-2-carboxylate scaffold. It proceeds via a nitrene intermediate, which is highly reactive and readily undergoes cyclization to form the desired five-membered pyrrole ring fused to the substituted benzene precursor.^[1]

The general workflow involves:

- **Knoevenagel Condensation:** Reaction of an appropriately substituted benzaldehyde with methyl azidoacetate.^[1]
- **Thermolytic Cyclization:** The resulting 3-aryl-2-azido-propenoic ester undergoes thermal decomposition, leading to the formation of the indole-2-carboxylic ester.^[1]

An alternative approach involves the direct methylation of the corresponding indole-2-carboxylic acid using methyl iodide with a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide.^[1]

Key Chemical Reactions

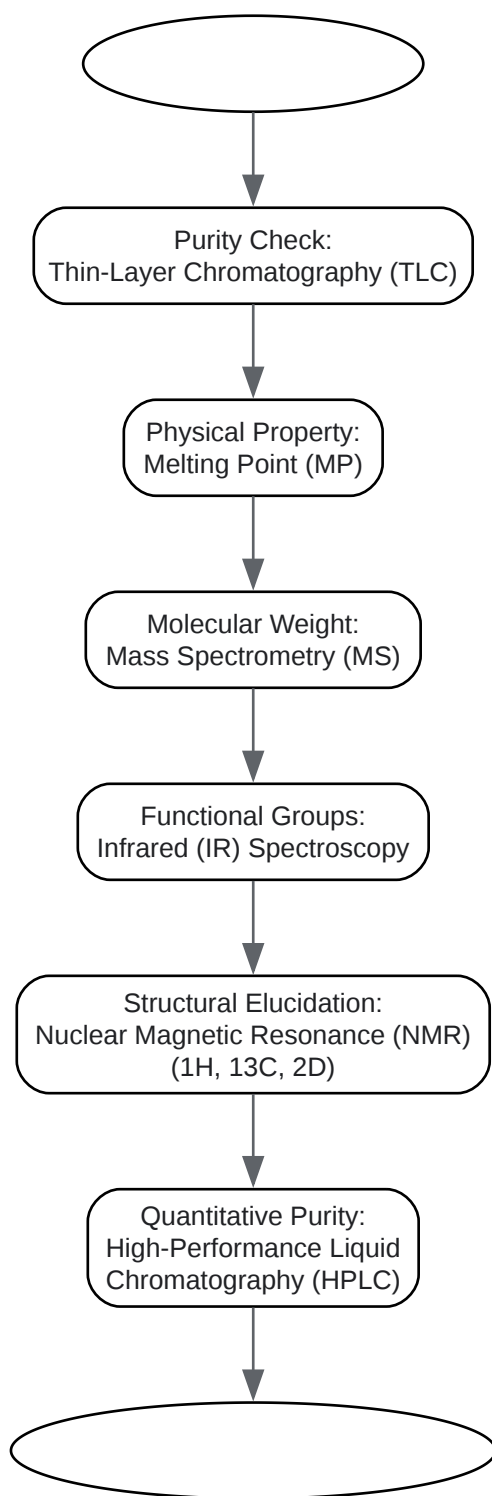
The structural features of this compound open avenues for a variety of chemical transformations, making it a versatile precursor.^[1]

- **Electrophilic Substitution:** The high electron density of the indole ring, enhanced by the methoxy groups, facilitates reactions such as Vilsmeier-Haack formylation, acylation, halogenation, and nitration.^[1] These reactions are crucial for introducing new functional groups to build molecular diversity.

- Nucleophilic Substitution: While more challenging, the methoxy groups can undergo nucleophilic substitution under specific conditions, allowing for further modification.[1]
- Oxidation: The indole ring can be oxidized, which can lead to derivatives with altered biological profiles.[1]
- Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation or other carboxylate chemistries.

Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of a synthesized batch of **Methyl 5,6-dimethoxy-1H-indole-2-carboxylate**. A multi-technique approach provides a self-validating system for quality control.[3][4]



[Click to download full resolution via product page](#)

Caption: Standard workflow for the analytical characterization of a synthesized compound.

Expected Spectroscopic Data

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the two methoxy groups (singlets, $\sim 3.9\text{-}4.0$ ppm), the N-H proton (a broad singlet), and the methyl ester protons (a singlet, $\sim 3.8\text{-}3.9$ ppm).
- ^{13}C NMR: The carbon NMR will reveal signals for the carbonyl carbon of the ester ($\sim 160\text{-}165$ ppm), the aromatic carbons, and the carbons of the methoxy and methyl ester groups.[5]
- IR Spectroscopy: Key stretches would include a peak for the N-H bond ($\sim 3300\text{-}3400$ cm^{-1}), C-H stretches from the aromatic and aliphatic groups ($\sim 2800\text{-}3100$ cm^{-1}), and a strong C=O stretch from the ester group ($\sim 1700\text{-}1725$ cm^{-1}).[6]
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (235.24 g/mol).[3][7]

Standard Operating Protocol: Compound Characterization

This protocol describes a self-validating workflow for confirming the identity and purity of a newly synthesized batch.

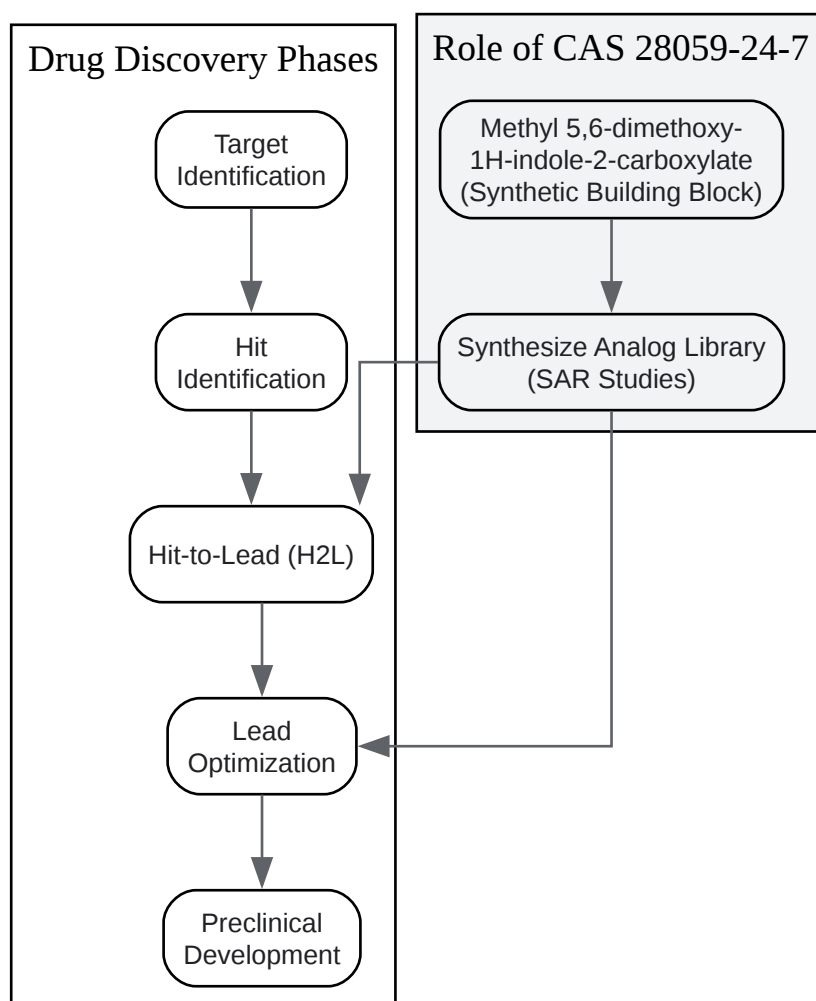
- Initial Purity Assessment (TLC):
 - Rationale: Thin-Layer Chromatography is a rapid, inexpensive method to assess the number of components in a sample and determine an appropriate solvent system for column chromatography if further purification is needed.[8]
 - Procedure:
 1. Dissolve a small amount of the compound in a suitable solvent (e.g., ethyl acetate).
 2. Spot the solution onto a silica gel TLC plate.
 3. Develop the plate in a chamber containing an appropriate mobile phase (e.g., a hexane/ethyl acetate mixture).
 4. Visualize the spots under UV light. A single spot indicates high purity.[8]

- Structural Confirmation (NMR, IR, MS):
 - Rationale: This combination of spectroscopic techniques provides unambiguous structural confirmation.[3][4] MS gives the molecular weight, IR identifies key functional groups, and NMR provides the detailed carbon-hydrogen framework.[3]
 - Procedure:
 1. Prepare a sample for ^1H and ^{13}C NMR by dissolving ~5-10 mg of the compound in a deuterated solvent (e.g., CDCl_3).
 2. Acquire IR data, typically using a thin film or KBr pellet method.
 3. Obtain a mass spectrum using an appropriate ionization technique (e.g., ESI or EI) to confirm the molecular ion peak.
- Quantitative Purity Analysis (HPLC):
 - Rationale: High-Performance Liquid Chromatography is a highly reproducible method for quantifying the purity of the compound.[4]
 - Procedure:
 1. Develop an HPLC method using a suitable column (e.g., C18) and mobile phase.
 2. Prepare a standard solution of the compound at a known concentration.
 3. Inject the sample and integrate the peak area. Purity is calculated as the area of the main peak relative to the total area of all peaks.

Biological Activity and Applications in Drug Discovery

While **Methyl 5,6-dimethoxy-1H-indole-2-carboxylate** itself is not typically the final active pharmaceutical ingredient (API), it is a highly valued precursor in medicinal chemistry.[1]

- **Antimitotic Agent Development:** The compound has been specifically investigated as a starting material for the synthesis of indole derivatives with potential antimitotic properties.[1] These derivatives are designed to interfere with microtubule dynamics, a clinically validated mechanism for cancer chemotherapy.
- **Scaffold for SAR Studies:** In the drug discovery process, particularly during the hit-to-lead and lead optimization phases, medicinal chemists synthesize libraries of related compounds (analogues) to explore the structure-activity relationship (SAR).[2] This compound's multiple reaction sites make it an ideal scaffold for creating such libraries to improve potency, selectivity, and pharmacokinetic properties.[1][2]



[Click to download full resolution via product page](#)

Caption: Role of the compound as a building block in the drug discovery workflow.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not readily available in the search results, standard laboratory precautions for handling fine organic chemicals should be strictly followed.

- Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9]
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles.[10]
 - Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[10]
 - Skin and Body Protection: Wear a lab coat. Avoid skin contact.[9]
- Handling: Minimize dust generation and accumulation.[9] Wash hands thoroughly after handling.[11] Avoid ingestion and inhalation.[9]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[9][12]
- First Aid:
 - Skin Contact: Immediately wash with soap and water.[10]
 - Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[10]
 - Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[9]
 - Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[10]

References

- Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. [\[Link\]](#)
- Drug Discovery Workflow - What is it?. Vipergen. [\[Link\]](#)

- TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS. The American Journal of Medical Sciences and Pharmaceutical Research. [[Link](#)]
- organic chemistry characterization data. YouTube. [[Link](#)]
- Identification of Organic Compounds by Spectroscopy. Chemistry Online. [[Link](#)]
- MSDS No. Company Website. [[Link](#)]
- Safety Data Sheet. Henkel Adhesives. [[Link](#)]
- Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [[Link](#)]
- Safety Data Sheet. Rust-Oleum. [[Link](#)]
- NMR, mass spectroscopy, IR - finding compound structure. ResearchGate. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy methyl 5,6-dimethoxy-1H-indole-2-carboxylate | 28059-24-7 [[smolecule.com](https://www.smolecule.com)]
- 2. Drug Discovery Workflow - What is it? [[viper-gen.com](https://www.viper-gen.com)]
- 3. [ijpsjournal.com](https://www.ijpsjournal.com) [[ijpsjournal.com](https://www.ijpsjournal.com)]
- 4. [theamericanjournals.com](https://www.theamericanjournals.com) [[theamericanjournals.com](https://www.theamericanjournals.com)]
- 5. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 6. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [[chemistrysteps.com](https://www.chemistrysteps.com)]
- 7. [chemistry-online.com](https://www.chemistry-online.com) [[chemistry-online.com](https://www.chemistry-online.com)]
- 8. [youtube.com](https://www.youtube.com) [[youtube.com](https://www.youtube.com)]
- 9. [weighing.andprecision.com](https://www.weighing.andprecision.com) [[weighing.andprecision.com](https://www.weighing.andprecision.com)]

- [10. scintillaholdings.com \[scintillaholdings.com\]](https://scintillaholdings.com)
- [11. rustoleum.com \[rustoleum.com\]](https://rustoleum.com)
- [12. fishersci.com \[fishersci.com\]](https://fishersci.com)
- To cite this document: BenchChem. [CAS number 28059-24-7 properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1309492/docs#cas-number-28059-24-7-properties\]](https://www.benchchem.com/product/b1309492/docs#cas-number-28059-24-7-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

